molecular formula C11H11ClN4OS2 B2684695 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide CAS No. 328281-60-3

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide

Cat. No. B2684695
M. Wt: 314.81
InChI Key: RCSGZXWBTFQZGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide” is a derivative of 1,3,4-thiadiazole . It has been synthesized and evaluated for its urease inhibitor activities . The compound has shown high activity against the enzyme urease, which is essential for the survival of Helicobacter pylori .


Synthesis Analysis

The compound is synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process results in high isolated yields .


Molecular Structure Analysis

The molecular structure of the compound includes a 1,3,4-thiadiazole ring, which is a five-membered ring containing three heteroatoms, two nitrogens and one sulfur . The compound also contains an acetamide group .


Chemical Reactions Analysis

The compound has been evaluated for its urease inhibitor activities . Urease is an enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . The compound has shown high activity against this enzyme .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 334.344 . Its melting point is between 174-176°C . The compound’s IR spectrum shows peaks at 3348, 3313, 3055, 2980, 1688, 1624, 1608 cm-1 .

Scientific Research Applications

Synthesis and Biological Activity

Thiadiazole derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents, demonstrating significant activity. These compounds are synthesized through various chemical reactions, resulting in a series of C5-substituted benzo[b]thiophenes with potent anti-inflammatory properties (Radwan, Shehab, & El-Shenawy, 2009).

Antimicrobial Applications

Thiadiazole derivatives have also shown promise as antimicrobial agents, with certain compounds exhibiting moderate activity against bacterial and fungal strains. This indicates their potential in addressing infections and diseases caused by these microorganisms (Sah, Bidawat, Seth, & Gharu, 2014).

Antitumor and Anticancer Properties

Research into thiadiazole compounds has also uncovered their antitumor and anticancer capabilities. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs have been identified as potent inhibitors of specific enzymes, showing efficacy in attenuating tumor growth in vitro and in vivo models (Shukla et al., 2012). Moreover, N-substituted-2-amino-1,3,4-thiadiazoles have been synthesized and evaluated for their antioxidant and antitumor activities, offering a promising approach to cancer therapy (Hamama, Gouda, Badr, & Zoorob, 2013).

Molecular Modeling and Enzyme Inhibition

Some studies have explored the synthesis of thiadiazole derivatives for enzyme inhibition, revealing that these compounds can serve as effective inhibitors for various enzymes implicated in cancer progression. Molecular modeling techniques have aided in understanding the interaction between these compounds and their target enzymes, providing insights into their mechanism of action (Abu-Melha, 2021).

Structural Studies

The crystal structures of specific thiadiazole derivatives have been determined, offering detailed insights into their molecular configurations and the potential for developing more efficacious compounds based on structural modifications (Boechat et al., 2011).

Future Directions

The compound has shown promising results as a urease inhibitor . Therefore, it might be a promising candidate for further evaluation . Future research could focus on exploring its potential applications in the treatment of diseases caused by urease-producing bacteria, such as Helicobacter pylori .

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4OS2/c1-6-2-3-7(12)4-8(6)14-9(17)5-18-11-16-15-10(13)19-11/h2-4H,5H2,1H3,(H2,13,15)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSGZXWBTFQZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.